molecular formula C11H15NO B2686024 4-Methyl-2-(2-propyloxiran-2-yl)pyridine CAS No. 2248349-19-9

4-Methyl-2-(2-propyloxiran-2-yl)pyridine

Cat. No.: B2686024
CAS No.: 2248349-19-9
M. Wt: 177.247
InChI Key: OUWHUCVDWIXNSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl-2-(2-propyloxiran-2-yl)pyridine is a pyridine derivative featuring a methyl group at the 4-position and a 2-propyloxirane (epoxide) substituent at the 2-position. The oxirane ring introduces significant reactivity due to its strained three-membered cyclic ether structure, enabling participation in ring-opening reactions, which are critical in synthetic chemistry and pharmaceutical applications.

Properties

IUPAC Name

4-methyl-2-(2-propyloxiran-2-yl)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-3-5-11(8-13-11)10-7-9(2)4-6-12-10/h4,6-7H,3,5,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUWHUCVDWIXNSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1(CO1)C2=NC=CC(=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-2-(2-propyloxiran-2-yl)pyridine typically involves the reaction of 4-methylpyridine with an epoxide precursor under basic conditions. One common method is the nucleophilic substitution of 4-methylpyridine with 2-propyloxirane in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods: For industrial-scale production, the process may be optimized to include continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts and automated systems can further streamline the synthesis, making it more cost-effective and scalable.

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-2-(2-propyloxiran-2-yl)pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon (Pd/C) to yield reduced pyridine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at the positions ortho and para to the nitrogen atom.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Palladium on carbon (Pd/C), hydrogen gas (H2)

    Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)

Major Products:

    Oxidation: Pyridine N-oxides

    Reduction: Reduced pyridine derivatives

    Substitution: Various substituted pyridine compounds

Scientific Research Applications

4-Methyl-2-(2-propyloxiran-2-yl)pyridine has several applications in scientific research:

    Chemistry: It serves as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.

    Industry: It is utilized in the synthesis of specialty chemicals and as an intermediate in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-Methyl-2-(2-propyloxiran-2-yl)pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The epoxide moiety can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition or receptor modulation. This interaction can alter the activity of the target protein, thereby exerting its biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison focuses on structural analogs and functionally related pyridine derivatives, emphasizing substituent effects on physicochemical properties, reactivity, and biological activity.

Table 1: Structural and Functional Comparison

Compound Name Substituents Key Features Reactivity/Biological Activity Reference
4-Methyl-2-(2-propyloxiran-2-yl)pyridine 4-methyl, 2-(2-propyloxirane) Epoxide group enables ring-opening reactions; potential for covalent binding. Likely reactive in nucleophilic attacks
2-Isopropyl-4-methylpyridine 4-methyl, 2-isopropyl Higher lipophilicity (XlogP = 2.40); no reactive functional groups. Limited biological activity reported
SIB-1893 [(E)-2-methyl-6-(2-phenylethenyl)pyridine] 2-methyl, 6-styryl Selective mGluR5 antagonist (IC50 = 0.29 µM); noncompetitive inhibition. Targets glutamate receptors
4-Methyl-6-(2-methyl-4-(methylthio)butyl)pyridin-2-amine 4-methyl, 6-alkylthio, 2-amine Modified ADMET properties due to amine and thioether groups. Potential enzyme inhibition
4-Methyl-2-(triisopropylsilyl)pyridine 4-methyl, 2-triisopropylsilyl Bulky silyl group enhances steric hindrance; used in catalysis. Stabilizes intermediates in synthesis

Key Observations

Reactivity: The epoxide group in this compound distinguishes it from non-oxirane analogs (e.g., 2-isopropyl-4-methylpyridine ). This group facilitates nucleophilic attacks, making it valuable for covalent drug design or polymer cross-linking. In contrast, compounds like SIB-1893 rely on π-π interactions (via styryl groups) for receptor binding, emphasizing non-covalent interactions.

Lipophilicity and ADMET Properties :

  • The oxirane substituent increases polarity compared to alkyl or silyl groups. For example, 2-isopropyl-4-methylpyridine has a higher logP (2.40) , suggesting better membrane permeability but lower solubility.

Biological Activity: SIB-1893 and related mGluR5 antagonists demonstrate sub-micromolar potency, highlighting the importance of substituent positioning for receptor affinity.

Synthetic Utility :

  • Derivatives like 2-bromo-4-methylpyridine serve as intermediates for cross-coupling reactions, whereas the oxirane group in the target compound may enable epoxide-specific transformations (e.g., epoxide ring-opening to install hydroxyl or amine groups).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.